Hydrogentellurite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

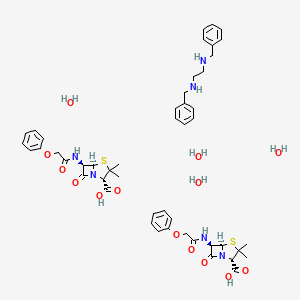

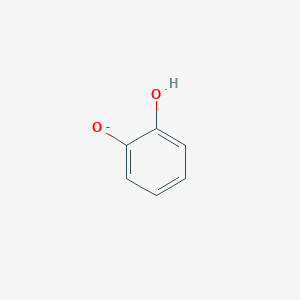

Hydrogentellurite is a monovalent inorganic anion obtained by removal of a proton from H2TeO3 It is a tellurium oxoanion and a monovalent inorganic anion. It is a conjugate base of a tellurous acid. It is a conjugate acid of a tellurite.

Applications De Recherche Scientifique

Hydrogen Impurity in Paratellurite

A study by Vilao et al. (2011) investigated hydrogen in α-TeO₂ (paratellurite) using muon-spin spectroscopy and density-functional theory. This research identified a shallow donor state and a deep acceptor state of hydrogen in paratellurite, providing insights into the dynamics and configurations of hydrogen in this context.

Molybdenum Ditelluride (MoTe₂) Synthesis

The study by Mc Manus et al. (2018) described the fabrication of thin films of MoTe₂, a transition metal dichalcogenide with potential applications. They demonstrated a low-temperature method for synthesizing phase-pure MoTe₂ films, highlighting its promise in applications like hydrogen evolution catalysis.

Cobalt Ditelluride (CoTe₂) as a Catalyst

Lu et al. (2015) synthesized cobalt ditelluride nanoparticles for use in the hydrogen evolution reaction. These nanoparticles demonstrated significant efficiency and robustness as an electrocatalyst for hydrogen production, a crucial aspect of sustainable energy technologies (Lu et al., 2015).

Hydrogen Production from Phototrophic Microorganisms

Research by Bolatkhan et al. (2019) explored the use of microalgae and cyanobacteria for biohydrogen production. This approach is environmentally friendly and offers a potential alternative to conventional fossil fuels.

Molybdenum Ditelluride/Graphene Nanocomposites

Sarwar et al. (2020) developed 2D MoTe₂ nanosheets on a graphene substrate for efficient hydrogen evolution in acidic media. Their research indicated the potential of MoTe₂/graphene composites in sustainable energy applications (Sarwar et al., 2020).

Electrochemical Activation of MoTe₂

A study by McGlynn et al. (2019) demonstrated the enhanced catalytic performance of 1T′-MoTe₂ for hydrogen evolution when subjected to cathodic bias, suggesting the importance of electronic structure in electrocatalytic activity.

Hydrogen Bubble-Assisted Growth of Pt₃Te₄

Bae et al. (2021) synthesized Pt₃Te₄ nanocrystals on MoTe₂ using a hydrogen bubble template method for electrochemical catalysis. This innovative approach offered a systematic way to produce high-performance electrochemical catalysts (Bae et al., 2021).

Metal Hydride Materials for Hydrogen Storage

Sakintuna et al. (2007) reviewed recent developments in metal hydrides for hydrogen storage, focusing on properties like capacity, kinetics, and cyclic behavior. Mg-based hydrides were highlighted as promising candidates for hydrogen storage applications (Sakintuna et al., 2007).

Industrial Uses of Hydrogen

Ramachandran and Menon (1998) provided an overview of hydrogen's various industrial applications, emphasizing its role in the chemical and refining industries. The paper discussed hydrogen's growing importance due to stricter emission standards and the use of heavier crude oils (Ramachandran & Menon, 1998).

Synthesis of Radiopharmaceuticals with Tellurium

Basmadjian et al. (1980) explored the synthesis of sodium hydrogen telluride for potential use in creating new diagnostic radiopharmaceuticals. This research offered a new method for introducing tellurium into organic compounds (Basmadjian et al., 1980).

Layered Platinum Telluride for Hydrogen Evolution

Bae et al. (2020) reported on the synthesis of layered platinum tellurides (mitrofanovite Pt₃Te₄) as efficient and stable catalysts for hydrogen evolution. The study highlighted the importance of 2D layered catalysts in sustainable hydrogen production (Bae et al., 2020).

Collaborative Hydrogen Evolution with Tellurium

Zheng et al. (2021) developed a cathodic exfoliation method for producing 2D tellurium, which showed enhanced hydrogen evolution activities when metal-doped. The study suggested a collaborative mechanism for hydrogen production involving Te and metal atoms (Zheng et al., 2021).

Propriétés

Formule moléculaire |

HO3Te- |

|---|---|

Poids moléculaire |

176.6 g/mol |

Nom IUPAC |

hydrogen tellurite |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-1 |

Clé InChI |

SITVSCPRJNYAGV-UHFFFAOYSA-M |

SMILES canonique |

O[Te](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

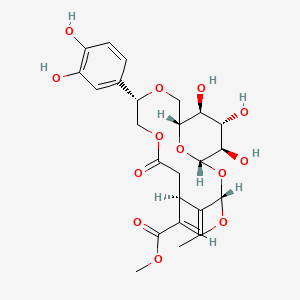

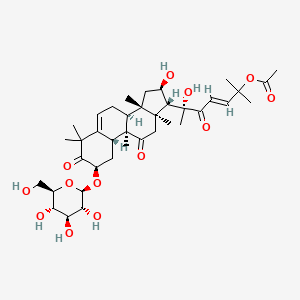

![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)

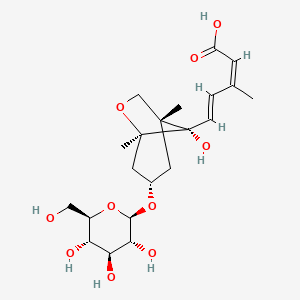

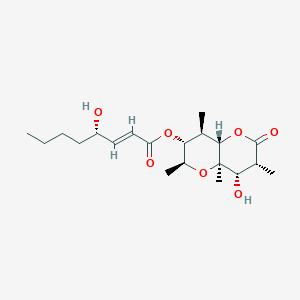

![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)